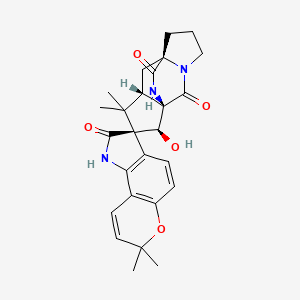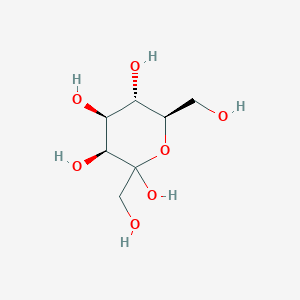
D-Mannoheptulose, analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 7-carbon keto sugar having the mannose configuration.
Aplicaciones Científicas De Investigación
Interference with Glucose Phosphorylation and Metabolism
D-mannoheptulose is used to inhibit D-glucose phosphorylation and metabolism in a competitive manner, especially in pancreatic islet B-cells. It also interferes with glucokinase and/or hexokinase in liver and parotid cells. Its inhibitory action on D-glucose phosphorylation is predominantly non-competitive in liver and competitive in parotid homogenates. Notably, D-mannoheptulose only suppresses metabolic and functional responses to D-glucose in pancreatic islets, without adversely affecting D-glucose catabolism in parotid cells (Scruel et al., 1998).
Non-invasive Imaging of Endocrine Pancreas
D-mannoheptulose may be used for non-invasive quantification of insulin-producing cells in the pancreas. Its uptake, mediated by GLUT2, coincides with the accumulation of acidic metabolites, which remain in islet cells after prolonged washing. This property suggests its potential in imaging the pancreas, especially after administration of tritiated D-mannoheptulose (Malaisse, 2005).
Effect on Insulin Secretion
D-mannoheptulose has been shown to cause depression of plasma insulin and the insulogenic index following administration, suggesting its utility in studies of insulin secretion control and as a potential therapeutic agent in treating hyperinsulinism (Viktora et al., 1969).
Preferential Uptake by Insulin-Producing Cells
Studies indicate that D-mannoheptulose is taken up more efficiently by hepatocytes and insulin-producing cells, suggesting its use for the preferential labeling of these cells. This differential uptake could be exploited in the development of diagnostic and research tools for the endocrine pancreas (Malaisse, 2001).
Impact on Glucose Metabolism
Research has explored D-mannoheptulose's effect on D-glucose metabolism in different cell types. It is shown to inhibit hexokinase isoenzymes, affecting glucose phosphorylation. These findings contribute to understanding the compound's impact on cellular glucose metabolism and potential applications in metabolic research (Courtois et al., 2001).
Propiedades
Nombre del producto |
D-Mannoheptulose, analytical standard |
|---|---|
Fórmula molecular |
C7H14O7 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |
Clave InChI |
HAIWUXASLYEWLM-BWSJPXOBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Sinónimos |
Mannoheptulose Mannoketoheptose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)
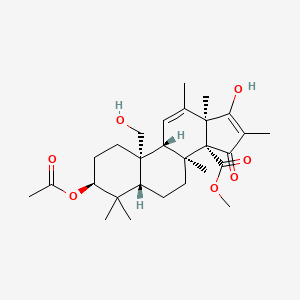
![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)


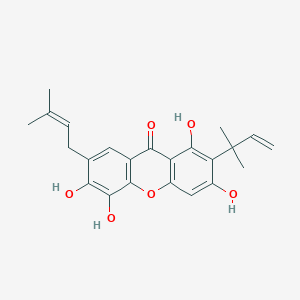
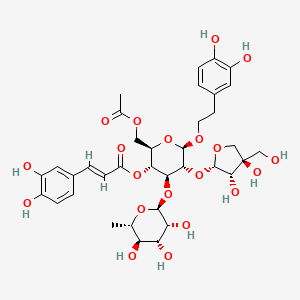
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
